rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is a deuterium-labeled derivative of tranylcypromine hydrochloride, classified as an irreversible and nonselective monoamine oxidase inhibitor. This compound is primarily utilized in the treatment of depression and exhibits additional properties as a lysine-specific demethylase 1 inhibitor, making it relevant in various neurological and epigenetic research contexts . The compound's unique isotopic labeling allows for enhanced tracking in biochemical studies, providing insights into its metabolic pathways and interactions within biological systems.
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride falls under the categories of:
The synthesis of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride typically involves several key steps:
The synthesis often requires specific catalysts and controlled temperature conditions to ensure the desired stereochemistry is achieved. In industrial settings, automated reactors are commonly employed to maintain consistency and purity throughout large-scale production processes .
The molecular formula for rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is , with a molecular weight of approximately 174.68 g/mol. The compound features a cyclopropane ring bonded to a phenyl group, with deuterium substituents on the phenyl ring.
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride participates in several significant chemical reactions:
These reactions are crucial for understanding the compound's reactivity profile and potential applications in synthetic organic chemistry.
The mechanism by which rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride exerts its effects involves inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action contributes to its antidepressant effects. Additionally, as a lysine-specific demethylase 1 inhibitor, it may influence gene expression by altering histone methylation patterns .
The compound's stability under various conditions is critical for its use in research applications.
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride has diverse applications across several fields:
This compound's unique properties make it a valuable tool in both academic research and pharmaceutical development settings .
rac trans-2-Phenylcyclopropylamine-d5 hydrochloride is a deuterated analog of the monoamine oxidase inhibitor tranylcypromine. Its systematic IUPAC name is (1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine hydrochloride, reflecting the stereospecific deuteration at all five hydrogen positions of the phenyl ring [2] [3]. The "rac" prefix indicates the racemic mixture of enantiomers, while "trans" specifies the relative stereochemistry of the cyclopropyl substituents. The compound has a molecular formula of C₉H₇D₅ClN and a molecular weight of 174.68 g/mol [1] [2]. It is registered under CAS number 107077-98-5, distinguishing it from the non-deuterated parent compound (CAS 1986-47-6) [1] [3]. Key structural identifiers include the SMILES notation Cl.[2H]c1c([2H])c([2H])c([C@@H]2C[C@H]2N)c([2H])c1[2H]
and InChIKey InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D;
[2] [3]. The compound presents as a solid with a melting point range of 162–169°C and requires storage at 2–8°C for stability [1] [3].
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
Systematic Name | (1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine hydrochloride |
CAS Number | 107077-98-5 |
Molecular Formula | C₉H₇D₅ClN |
Molecular Weight | 174.68 g/mol |
Synonyms | Tranylcypromine-d5 HCl; (rel)-Tranylcypromine D5 hydrochloride; 2-(Phenyl-d₅)-cyclopropylamine hydrochloride |
Stereochemistry | Racemic trans (rel-(1R,2S)) |
Deuterium (D) labeling serves as a strategic tool in drug metabolism studies, leveraging the kinetic isotope effect to modify pharmacokinetic profiles without altering pharmacodynamics. In this compound, five hydrogen atoms on the phenyl ring are replaced with deuterium [2] [3]. This substitution reduces the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes, as cleavage of C–D bonds requires higher activation energy compared to C–H bonds [3]. Consequently, deuterated analogs often exhibit prolonged half-lives and reduced metabolite generation, enhancing bioavailability for analytical tracking [1] [3].
In neuroscience and oncology research, this deuterated tracer enables precise quantification of the parent drug and its metabolites in biological matrices using mass spectrometry. The 5 Da mass shift creates distinct spectral signatures, facilitating discrimination from endogenous compounds [2]. This is critical for elucidating the mechanisms of tranylcypromine, which acts as an irreversible inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) [1] [3]. The isotopic label thus provides a high-fidelity tool for studying target engagement kinetics across these two therapeutic targets.
Table 2: Impact of Deuteration on Key Properties
Parameter | Non-Deuterated Compound | Deuterated Analog | Research Utility |
---|---|---|---|
Molecular Weight | 169.65 g/mol | 174.68 g/mol | Detection via mass spectrometry |
Metabolic Stability | Rapid phenyl oxidation | Slowed oxidative metabolism | Extended half-life; reduced metabolite interference |
Target Proteins | MAO-A/B; LSD1 | Identical targets | Unaltered pharmacodynamic profiling |
The development of rac trans-2-phenylcyclopropylamine-d5 hydrochloride parallels advances in both psychiatric pharmacology and isotopic tracer technology. The non-deuterated compound, tranylcypromine, was first synthesized in the early 1960s as an antidepressant targeting monoamine oxidase inhibition [5] [8]. Its MAO inhibitory activity was serendipitously discovered during studies of its structural similarity to amphetamine, leading to FDA approval for treatment-resistant depression [8].
The deuterated analog emerged in the late 1980s (CAS assigned: 107077-98-5) alongside growing interest in stable isotopes for drug metabolism studies [1] [3]. A pivotal milestone occurred in the 2000s when tranylcypromine was discovered to inhibit LSD1, an epigenetic regulator involved in histone demethylation [1] [3]. This dual activity accelerated demand for isotopic analogs to dissect its mechanisms. By 2010–2020, the deuterated version became commercially available through specialty suppliers like MedChemExpress and LGC Standards, reflecting its adoption in advanced pharmacokinetic research [1] [2].
Recent applications focus on oncology, where deuterated tranylcypromine helps quantify LSD1 inhibition in cancer models. Studies show it suppresses lesion growth and modulates hyperalgesia in endometriosis models, underscoring its utility in characterizing novel therapeutic mechanisms beyond depression [1] [3].
Table 3: Historical Milestones
Timeline | Development | Research Impact |
---|---|---|
1960s | Synthesis of non-deuterated tranylcypromine | Established as irreversible MAO inhibitor |
Late 1980s | Assignment of CAS 107077-98-5 for deuterated form | Enabled isotopic tracing studies |
2000s | Discovery of LSD1 inhibition activity | Expanded applications to oncology research |
2010–2020 | Commercial availability via isotope suppliers | Facilitated advanced pharmacokinetic assays |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2